![molecular formula C17H15N3O2S B2448981 (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797287-51-4](/img/structure/B2448981.png)
(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor . Thiazole is a ring structure that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings - a quinoline ring, a thiazole ring, and an azetidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Quinolines, thiazoles, and azetidines each have distinct reactivity patterns .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Crystal Structure Studies
The crystal structure of this compound is valuable for understanding its reactivity and potential applications. In a study by Jiang and Zhou, the crystal structure of methyl (E)-N2-((3-methylquinolin-8-yl)sulfonyl)-Nω′-nitro-L-argininate was determined. The compound crystallizes in a monoclinic space group with specific unit cell parameters. Crystallographic data, including atomic coordinates and displacement parameters, were reported . Such studies aid in predicting the compound’s behavior in various environments and interactions with other molecules.
Antibacterial Activity
While specific data on this compound’s antibacterial activity is scarce, it’s worth exploring its potential. Similar compounds may exhibit antimicrobial effects. Further research could investigate its inhibitory properties against bacterial strains, such as Staphylococcus aureus .
Antitumor and Cytotoxic Activity
Compounds containing thiazole and quinoline moieties have shown promise in cancer research. For instance, Gulsory and Guzeldemirci synthesized derivatives of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone and evaluated their cytotoxicity on human tumor cell lines. One of these derivatives demonstrated potent effects against prostate cancer cells . Further investigations into its antitumor potential are warranted.
Eco-Friendly Synthesis
A novel synthesis method for related compounds involving thiazole rings was developed. By using a one-pot C–C and C–N bond-forming strategy, researchers successfully prepared derivatives of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone without metal catalysts. This eco-friendly approach highlights the compound’s versatility and potential applications .
Selenourea Derivatives
The nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocyanates led to a novel group of selenourea derivatives bearing a thiazole ring. These compounds could have diverse applications, including medicinal chemistry and materials science .
Conclusion
(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: exhibits intriguing properties across various fields. While more research is needed, its crystal structure, antibacterial potential, antitumor activity, eco-friendly synthesis, and derivatives contribute to its scientific significance. Researchers should explore its applications further to unlock its full potential.
Jiang, B., & Zhou, G.-C. (2019). Crystal structure of methyl (E)-N2-((3-methylquinolin-8-yl)sulfonyl)-Nω′-nitro-L-argininate-ethanol (1/1). Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1107–1110. DOI: 10.1515/ncrs-2019-0597 Gulsory, Y., & Guzeldemirci, N. U. (2007). Antitumor and cytotoxic activity of some new 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Medicinal Chemistry Research, 16(5), 235–243. DOI: 10.1007/s00044-011-9685-2 Kumar, A., & Kumar, A. (2020). A novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. Research on Chemical Intermediates, 46(8), 4511–4521. [DOI: 10.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-methylquinolin-8-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-12-3-2-4-14(15(12)19-11)16(21)20-9-13(10-20)22-17-18-7-8-23-17/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEQAUAACRBDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=NC=CS4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone |
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